(Z)-N-acetyl-2-((3-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide
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Description
This compound is a derivative of chromene, a heterocyclic compound that consists of a benzene ring fused to a pyran ring. It has an acetyl group (COCH3), a cyanophenyl group (C6H4CN), and a methoxy group (OCH3) attached to it. The presence of the imino group (C=N) and the cyano group (C≡N) suggest that it might exhibit interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chromene ring, which is aromatic, would contribute to the stability of the molecule. The acetyl, cyanophenyl, and methoxy groups would likely be arranged around this ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The imino and cyano groups, in particular, might be involved in a variety of chemical reactions. For example, the cyano group could undergo reactions such as reduction to form an amine, or it could react with a variety of nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano and acetyl groups might make it somewhat soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Mechanism of Action
Target of Action
The primary targets of the compound (Z)-N-acetyl-2-((3-cyanophenyl)imino)-8-methoxy-2H-chromene-3-carboxamide are currently unknown. This compound is a derivative of cyanoacetohydrazides, which are known to be precursors in reactions leading to the construction of heterocycles
Mode of Action
It’s known that cyanoacetohydrazides can act as both n- and c-nucleophiles . This means they can donate electrons and form bonds with other molecules, potentially leading to changes in the function or activity of those molecules. The specific interactions of this compound with its targets would depend on the nature of those targets.
Biochemical Pathways
Compounds derived from cyanoacetohydrazides are often involved in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest . These compounds can interact with various biochemical pathways, but the specific pathways affected by this compound would depend on its targets and mode of action.
Future Directions
Properties
IUPAC Name |
N-acetyl-2-(3-cyanophenyl)imino-8-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-12(24)22-19(25)16-10-14-6-4-8-17(26-2)18(14)27-20(16)23-15-7-3-5-13(9-15)11-21/h3-10H,1-2H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUCFSYVUJEQDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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